1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one
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Overview
Description
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one is a chemical compound that features a piperidine ring substituted with an amino group and a methoxyethanone moiety
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-2-methoxyethanone is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target in the treatment of type 2 diabetes .
Mode of Action
1-(3-Aminopiperidin-1-yl)-2-methoxyethanone acts as a competitive inhibitor of DPP-4 . It binds to the active site of the enzyme, preventing it from breaking down incretin hormones such as GLP-1 and GIP . This results in increased levels of these hormones, which stimulate insulin production and inhibit glucagon release, thereby reducing blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP . These hormones are involved in the regulation of glucose homeostasis. GLP-1 stimulates insulin secretion, inhibits glucagon secretion, and slows gastric emptying, while GIP enhances glucose-dependent insulin secretion .
Result of Action
The molecular and cellular effects of 1-(3-Aminopiperidin-1-yl)-2-methoxyethanone’s action primarily involve the regulation of glucose metabolism. By inhibiting DPP-4 and increasing the levels of active incretins, it promotes insulin secretion and inhibits glucagon release . This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
It is structurally similar to Linagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . It’s plausible that 1-(3-Aminopiperidin-1-yl)-2-methoxyethanone may interact with similar enzymes and proteins.
Cellular Effects
Linagliptin has been shown to reduce cytokine production and reactive oxygen species (ROS) production in macrophages . It’s possible that 1-(3-Aminopiperidin-1-yl)-2-methoxyethanone may have similar effects on cells.
Molecular Mechanism
Linagliptin, a structurally similar compound, acts by inhibiting DPP-4, an enzyme that degrades incretin hormones . This results in increased levels of incretins, which stimulate insulin secretion and inhibit glucagon release .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-lasting effects on cellular function .
Dosage Effects in Animal Models
Studies on Linagliptin have shown that it improves glycemic control in diabetic rodent models .
Metabolic Pathways
Linagliptin is metabolized primarily by the liver, and its metabolism involves the cytochrome P450 (CYP) 3A4 and 3A5 isoforms .
Transport and Distribution
Linagliptin is known to be widely distributed in the body, with a high volume of distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one typically involves the reaction of 3-aminopiperidine with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: A compound with a similar piperidine structure but different functional groups.
Xanthine derivatives: Compounds with similar biological activities targeting DPP-4 and other enzymes.
Uniqueness
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-8(11)10-4-2-3-7(9)5-10/h7H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPGMRYYMHCQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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